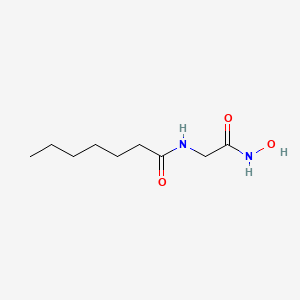
2-Heptanamidoacetohydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptanamidoacetohydroxamic acid is a compound that belongs to the class of hydroxamic acids Hydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes This compound is characterized by the presence of a heptanamide group attached to an acetohydroxamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanamidoacetohydroxamic acid typically involves the reaction of heptanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate heptanoyl hydroxylamine, which is then acetylated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Heptanamidoacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can yield amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxamic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitroso derivatives
Reduction: Amines or hydroxylamines
Substitution: N-alkyl or N-acyl derivatives
科学的研究の応用
2-Heptanamidoacetohydroxamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Acts as an inhibitor of metalloproteinases and other enzymes.
Medicine: Potential therapeutic agent for treating diseases involving metal ion dysregulation.
Industry: Utilized in the development of anti-corrosive agents and as a chelating agent in various industrial processes.
作用機序
The mechanism of action of 2-Heptanamidoacetohydroxamic acid involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid moiety binds to metal ions, forming stable complexes that can interfere with the catalytic activity of metalloenzymes. This inhibition can affect various molecular targets and pathways, including:
Matrix metalloproteinases (MMPs): Inhibition of MMPs can prevent the degradation of extracellular matrix components.
Histone deacetylases (HDACs): Inhibition of HDACs can lead to changes in gene expression and potential therapeutic effects in cancer treatment.
類似化合物との比較
2-Heptanamidoacetohydroxamic acid can be compared with other hydroxamic acids, such as:
N-Hydroxybenzamide: Known for its use as an HDAC inhibitor.
Deferoxamine: Used as a chelating agent for treating iron overload.
Suberoylanilide hydroxamic acid (SAHA): A well-known HDAC inhibitor used in cancer therapy.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a heptanamide group with an acetohydroxamic acid moiety. This unique combination allows it to exhibit distinct chemical properties and biological activities compared to other hydroxamic acids.
特性
CAS番号 |
73912-92-2 |
|---|---|
分子式 |
C9H18N2O3 |
分子量 |
202.25 g/mol |
IUPAC名 |
N-[2-(hydroxyamino)-2-oxoethyl]heptanamide |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-4-5-6-8(12)10-7-9(13)11-14/h14H,2-7H2,1H3,(H,10,12)(H,11,13) |
InChIキー |
CBNIISYNZBYPTI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)NCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


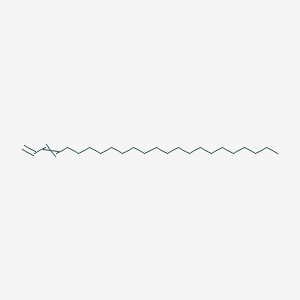
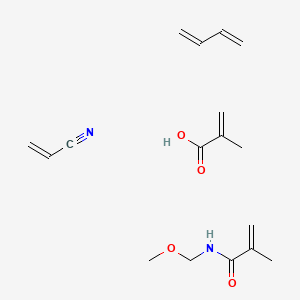



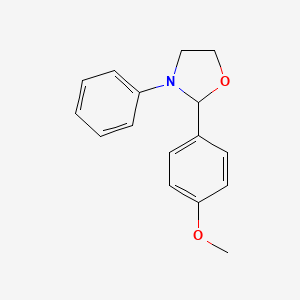
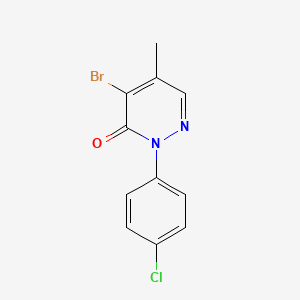
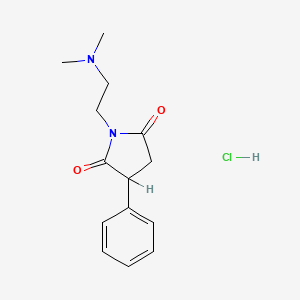
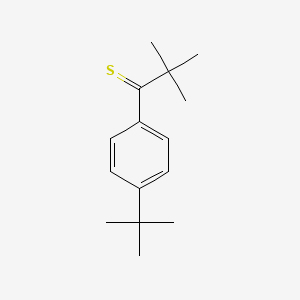
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
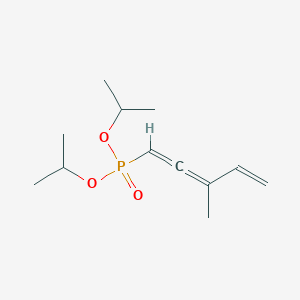
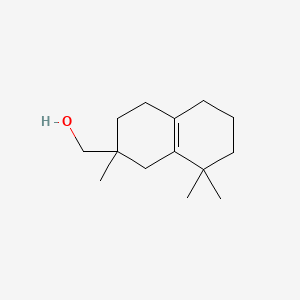
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)

